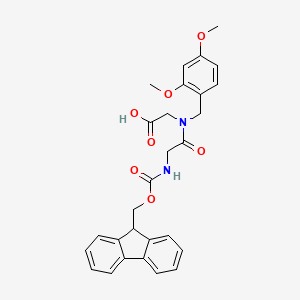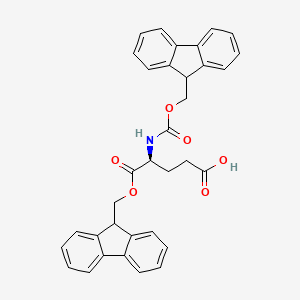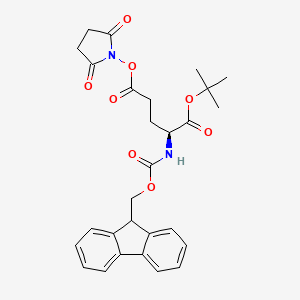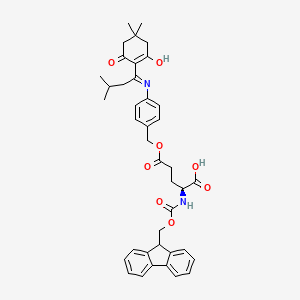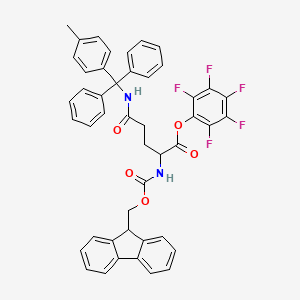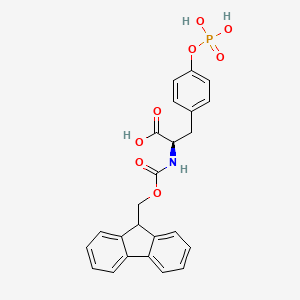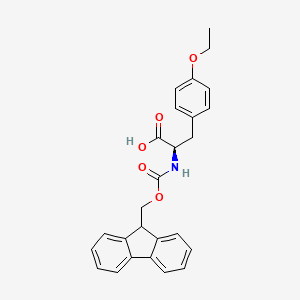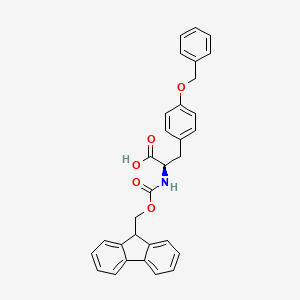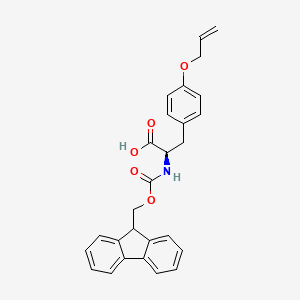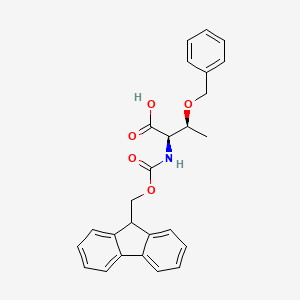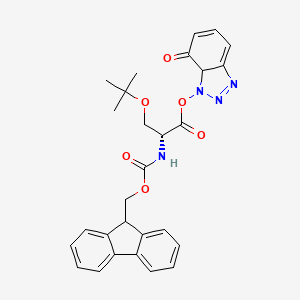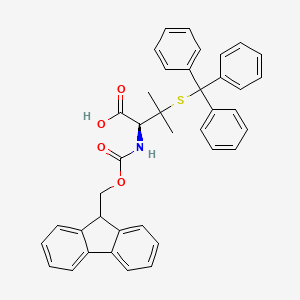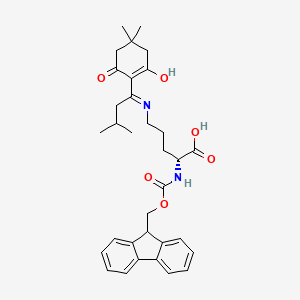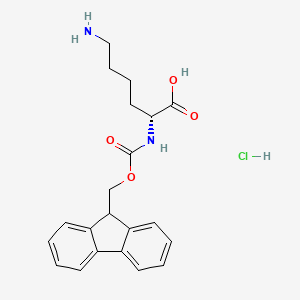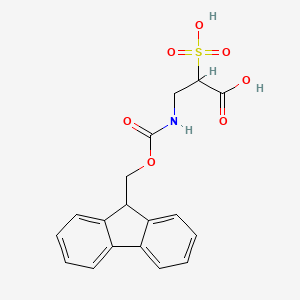
(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(SR)-3-(9-Fluorenylmethyloxycarbonylamino)-2-sulfo-propanoic acid, also known as FMOC-L-aspartic acid-β,β-dimethyl ester, is a compound used in scientific research applications. This compound is a derivative of aspartic acid and is commonly used in the synthesis of peptides and proteins.
Aplicaciones Científicas De Investigación
Systematic Review Techniques in Chemical Risk Assessment
- Study Overview : This study discusses the application of systematic review (SR) techniques in chemical risk assessment (CRA). It suggests that SR methods can improve the transparency, objectivity, and communication of CRA, addressing controversies around the safety of certain chemicals (Whaley et al., 2016).
Sulfate-Reducing Bacteria in Microbial Mats
- Study Overview : The research provides insights into sulfate-reducing bacteria (SRB), noting their significant role in carbon cycling in various ecosystems. It challenges the misconception that SRB can only exist in anoxic environments and highlights their ability to tolerate and even respire oxygen (Baumgartner et al., 2006).
Separating Fact from Fiction in Systematic Reviews
- Study Overview : This article addresses common misconceptions about systematic reviews (SRs) and emphasizes their applicability across a wide range of topics, including environmental health and chemical risk assessment (Haddaway & Bilotta, 2016).
Dissimilatory Sulfate Reduction
- Study Overview : The paper reviews the mechanisms of dissimilatory sulfate reduction processes, focusing on their application in the treatment of sulfate-containing wastewater. It also discusses the metabolism of sulfate-reducing bacteria (SRB) and their response to environmental stress (Qian et al., 2019).
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-sulfopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S/c20-17(21)16(27(23,24)25)9-19-18(22)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGLPNXWMXPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Fluorenylmethyloxycarbonyl)-alpha-sulfo-beta-Alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

